molecular formula C22H17FN4O3S B14935556 methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14935556
M. Wt: 436.5 g/mol
InChI Key: MJCHXHLBOWYELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a fluorophenyl group, a pyrazolyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.

    Attachment of the Pyrazolyl Group: This can be done through a coupling reaction, where the pyrazolyl group is introduced to the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Biological Activity

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structural properties, and biological effects observed in various studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the thiazole and pyrazole moieties. The synthesis typically involves:

  • Formation of Thiazole Ring : The thiazole ring is synthesized using appropriate precursors that contain sulfur and nitrogen.
  • Incorporation of Pyrazole : The pyrazole moiety is introduced via condensation reactions with suitable hydrazones.
  • Final Modifications : The methyl ester group is added to enhance solubility and bioavailability.

Characterization techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including the target compound. The presence of both thiazole and pyrazole rings has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound demonstrate IC50 values in the low micromolar range against human cancer cell lines, indicating significant antiproliferative effects .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92HepG2
Compound B1.98 ± 1.22HT-29

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to disrupt microtubule dynamics, which is critical for cancer cell division .
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its potent cytotoxic effects against multiple cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications on the phenyl ring significantly impact biological activity. The presence of electron-donating groups (like methyl) enhances the compound's interaction with biological targets, thereby increasing efficacy .

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 5-(3-fluorophenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H17FN4O3S/c1-13-17(12-24-27(13)16-9-4-3-5-10-16)20(28)26-22-25-18(21(29)30-2)19(31-22)14-7-6-8-15(23)11-14/h3-12H,1-2H3,(H,25,26,28)

InChI Key

MJCHXHLBOWYELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.